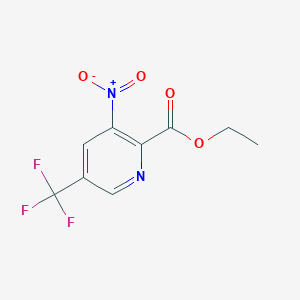
Ethyl 3-nitro-5-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-nitro-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7F3N2O4 It is a derivative of picolinic acid, characterized by the presence of a nitro group and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nitro-5-(trifluoromethyl)picolinate typically involves the nitration of ethyl 3-chloro-5-(trifluoromethyl)picolinate. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes chlorination, nitration, and esterification steps, each requiring specific reaction conditions and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-nitro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-amino-5-(trifluoromethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 3-nitro-5-(trifluoromethyl)picolinic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-nitro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-nitro-5-(trifluoromethyl)picolinate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues.
Comparación Con Compuestos Similares
Ethyl 3-nitro-5-(trifluoromethyl)picolinate can be compared with other similar compounds such as:
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups imparts distinct physicochemical properties that can be leveraged in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C9H7F3N2O4 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
ethyl 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7F3N2O4/c1-2-18-8(15)7-6(14(16)17)3-5(4-13-7)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
MBGJVFKCXVCDTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


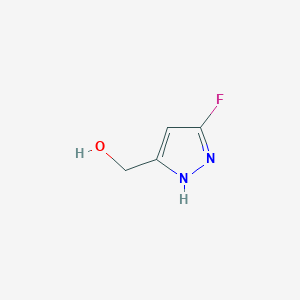
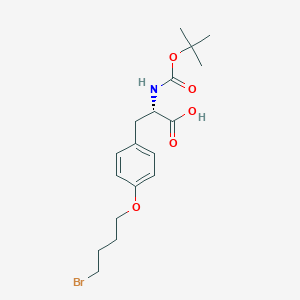
![3-(4-Ethylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026371.png)
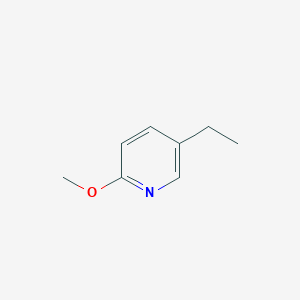
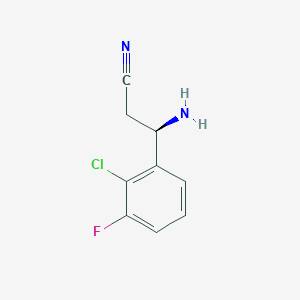
![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)

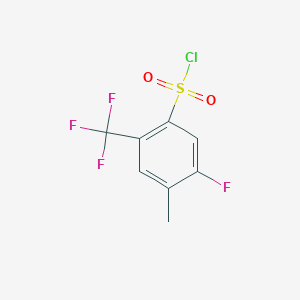
![5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026407.png)
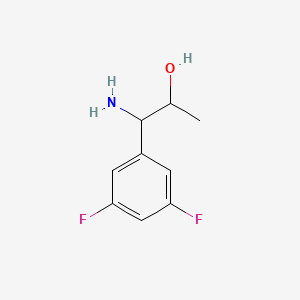
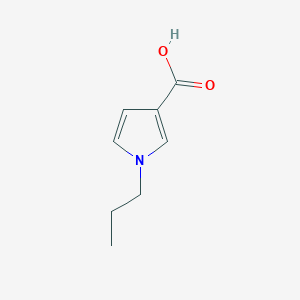
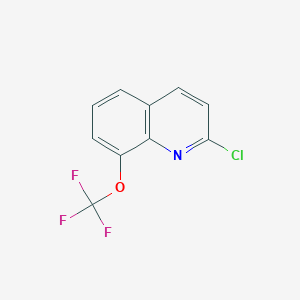

![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
